7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one is a heterocyclic compound that belongs to the pyrido-pyrazine class of compounds. It features a fused structure comprising both pyridine and pyrazine rings, which significantly influences its chemical and biological properties. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one can be achieved using several methods:
The synthesis typically employs reagents such as amines and halides in controlled environments to optimize yield and purity. The reaction conditions (temperature, solvent choice) are crucial for achieving the desired product without unwanted side reactions.
The molecular structure of 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one includes:
7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one participates in several chemical reactions:
The reactivity of this compound is influenced by its electronic structure and steric factors related to the fused ring system. Careful control of reaction conditions is necessary to achieve high selectivity and yield.
The mechanism of action for 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one involves:
Research indicates potential applications in treating inflammatory diseases and cancer through its mechanism as a modulator of immune responses .
Safety data indicate that this compound may pose risks if ingested or inhaled; appropriate safety measures should be observed during handling .
7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one has several potential applications:
The unique structural features and biological activities make 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one a valuable compound in medicinal chemistry research and development.
The 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one core exhibits complex tautomeric behavior due to the presence of multiple hydrogen-bonding sites and conjugated electron systems. This compound exists predominantly in the lactam form (3-one) rather than the hydroxypyridine tautomer, as evidenced by crystallographic data and computational studies of related structures [3]. The pyrazinone ring adopts a partially saturated configuration with localized double bonds, disrupting full aromaticity across the bicyclic system. This reduction in aromatic character significantly impacts electron delocalization patterns compared to fully unsaturated analogues [6].
Density functional theory (DFT) calculations reveal that the 1H-tautomer exhibits superior stability over the 2H-form by approximately 37 kJ/mol (9 kcal/mol), consistent with observations in analogous pyrazolo[3,4-b]pyridine systems [2]. This energetic preference arises from maintenance of aromatic character in both rings through the fusion bond, whereas the 2H-tautomer permits only peripheral electron circulation. The compound's lactam group participates in intramolecular hydrogen bonding with the adjacent amino substituent, forming a pseudo-six-membered ring that further stabilizes the solid-state conformation [3] [4].
Table 1: Tautomeric Stability Parameters in Pyrido-Pyrazine Derivatives
| Tautomeric Form | Relative Energy (kJ/mol) | Aromaticity Index | Dominant Stabilizing Interaction |
|---|---|---|---|
| 1H-Lactam (3-one) | 0 (reference) | 0.45 | N-H···O=C hydrogen bonding |
| 2H-Lactam | +37.03 | 0.28 | N-H···N hydrogen bonding |
| Hydroxypyridine | +21.5 | 0.51 | O-H···N hydrogen bonding |
The molecule's dipole moment (calculated: 5.2 D) creates significant electrostatic potential gradients that facilitate interactions with biological targets. X-ray analysis of the closely related 1h,2h,3h,4h-pyrido[3,4-b]pyrazin-3-one demonstrates a nearly coplanar orientation between the pyrazinone ring and the partially saturated pyridine ring, with slight puckering (0.23 Å deviation) at the carbon adjacent to the lactam nitrogen [3]. This planarity maximizes π-orbital overlap and enhances dipole-dipole interactions with protein targets, particularly in kinase binding domains where the molecule mimics purine interactions.
The C7 amino group serves as a critical electronic modulator that profoundly influences the compound's reactivity and binding properties. Hammett studies demonstrate the amino substituent exhibits strong +M mesomeric effects (+σₚ = -0.66) that increase electron density at positions C6 and C8 by 32% and 25%, respectively, relative to the unsubstituted parent compound [4] [6]. This electron donation significantly enhances hydrogen bond donation capacity at the lactam carbonyl while simultaneously decreasing its hydrogen bond acceptance strength by 18% based on molecular electrostatic potential calculations.
Conformational analysis reveals the amino group adopts a coplanar orientation with the pyridine ring (dihedral angle < 10°) to maximize conjugation, creating an extended π-system spanning from C7 to the lactam carbonyl. This planarity creates a bidentate hydrogen-bonding motif capable of simultaneous donation and acceptance, mimicking the Watson-Crick face of adenine. Sterically, the amino group occupies a minimal volume (van der Waals radius = 1.55 Å) while projecting hydrogen bond donors toward key complementary residues in enzyme binding pockets [4] [8].
Table 2: Electronic Effects of C7 Amino Substitution
| Molecular Property | Unsubstituted Derivative | 7-Amino Derivative | Change (%) |
|---|---|---|---|
| C3 Carbonyl bond order | 1.78 | 1.72 | -3.4% |
| Pyrazine ring NICS(1) | -8.7 | -10.2 | +17.2% |
| HOMO Energy (eV) | -6.98 | -6.42 | +8.0% |
| LUMO Energy (eV) | -1.75 | -1.53 | +12.6% |
| Dipole Moment (Debye) | 4.35 | 5.12 | +17.7% |
Synthetic methodologies exploit the amino group's nucleophilicity for selective derivatization. The amine undergoes regioselective acetylation (95% yield), diazotization (forming stable diazonium salts), and Pd-catalyzed cross-coupling reactions without protection of the lactam functionality [6]. Deprotometalation-trapping sequences using lithium-zinc combinations (e.g., LiTMP/ZnCl₂·TMEDA) enable direct functionalization at C5 and C8 positions while preserving the amino group [6]. These transformations demonstrate the amino substituent's compatibility with diverse reaction conditions, facilitating structure-activity relationship studies.
The 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one scaffold serves as a strategic bioisostere for purine nucleobases, particularly guanine, due to its complementary hydrogen bonding pattern and isosteric geometry. Molecular overlay studies demonstrate exceptional alignment (RMSD = 0.38 Å) with the guanine moiety of GTP when the lactam carbonyl and C7 amino group mimic the O6 and N1 functionalities of the purine, respectively [5] [7]. This bioisosterism enables competitive binding at purinergic receptors and ATP-binding kinase domains while conferring enhanced metabolic stability against adenosine deaminase (t₁/₂ increased 3.7-fold vs. adenine analogues) [7].
Key differences emerge in electronic distribution and hydrogen bonding capacity. The pyrido-pyrazinone system lacks the N7 nitrogen of purines, reducing potential metal coordination sites but introducing a fixed hydrogen bond acceptor at the lactam oxygen. Natural bond orbital analysis reveals 18% greater electron density at the bioisosteric carbonyl oxygen compared to purine N7, explaining its stronger interactions with backbone amide groups (e.g., Leu83 in CDK2) [5]. Additionally, the partially saturated ring system introduces conformational constraints that reduce entropic penalties upon binding, as evidenced by thermodynamic profiling (ΔΔG = -2.3 kcal/mol vs. flexible purine counterparts) [7].
Table 3: Bioisosteric Relationship with Purine Analogues
| Molecular Feature | Guanine | 7-Amino Pyrido-Pyrazinone | Biological Consequence |
|---|---|---|---|
| Hydrogen Bond Donors | 2 | 2 (N4-H, C7-NH₂) | Maintained target engagement |
| Hydrogen Bond Acceptors | 3 | 3 (O, N2, C7-NH₂) | Enhanced binding affinity |
| π-Orbital Surface Area | 38 Ų | 42 Ų | Improved stacking interactions |
| Dipole Moment Magnitude | 4.1 D | 5.1 D | Stronger electrostatic recognition |
| Metal Coordination Sites | 3 (N3,N7,O6) | 2 (N2,O) | Altered metalloenzyme inhibition |
| logP (calculated) | -1.2 | -0.8 | Improved membrane permeability |
The scaffold's reduced ring planarity (inter-ring dihedral = 8.7°) compared to perfectly planar purines enables selective interactions with allosteric binding pockets. For example, kinase inhibition profiling shows 50-fold selectivity for CDK2 (IC₅₀ = 57 nM) over CDK4 due to accommodation of the non-planar system in CDK2's hydrophobic groove [5]. This selective binding profile, combined with the compound's capacity to mimic the transition state geometry of phosphoryl transfer reactions, underpins its therapeutic potential in targeted cancer therapies without inducing broad-spectrum kinase inhibition.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8